molecular formula C13H24N2O2 B12533967 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one CAS No. 686776-62-5

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12533967
CAS No.: 686776-62-5
M. Wt: 240.34 g/mol
InChI Key: BOUBAJQFLJEEEG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an oxolane group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with 4-(oxolan-2-yl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Shares the dimethylpropanone moiety but differs in the substituent on the piperazine ring.

    2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a piperazine ring but has a different core structure.

    2-(piperazin-1-yl)ethan-1-ol: Features a piperazine ring with an ethan-1-ol group.

Uniqueness

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of a piperazine ring with an oxolane group and a dimethylpropanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

686776-62-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)12(16)15-8-6-14(7-9-15)11-5-4-10-17-11/h11H,4-10H2,1-3H3

InChI Key

BOUBAJQFLJEEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2CCCO2

Origin of Product

United States

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